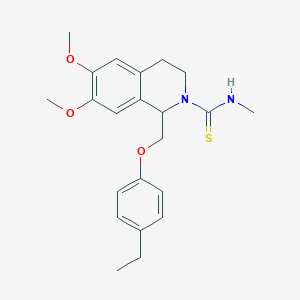

![molecular formula C20H11ClF2N4O3S B2915657 5-氯-N-(4,6-二氟苯并[d]噻唑-2-基)-2-硝基-N-(吡啶-3-基甲基)苯甲酰胺 CAS No. 896010-29-0](/img/structure/B2915657.png)

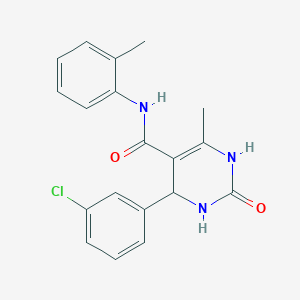

5-氯-N-(4,6-二氟苯并[d]噻唑-2-基)-2-硝基-N-(吡啶-3-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole derivatives are a class of compounds that have been studied for their diverse biological activities . They are characterized by a benzene ring fused to a thiazole ring, which contains a sulfur and a nitrogen atom .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, in one study, N-phenyl anthranilic acid was used .Molecular Structure Analysis

The structure of benzothiazole derivatives is typically analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Physical and Chemical Properties Analysis

Benzothiazole derivatives can have a wide range of physical and chemical properties depending on their specific structures. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学研究应用

合成有机化学

一个关键应用在于杂环化合物的合成方法的开发,这些化合物在制药、农用化学品和材料科学中至关重要。例如,2-[(吡啶-4-基)甲基氨基]-N-[4-(三氟甲基)苯基]苯甲酰胺的合成研究说明了通过氯化、氨解和还原过程的实用合成路线,展示了该化合物作为进一步化学转化的中间体的用途 (巩平,2007)。另一个例子包括通过微波辐照高效合成氟化杂环化合物,表明类似结构在促进不同的合成策略中具有适应性 (H. Loghmani-Khouzani, M. Sadeghi, & R. Ranjbar-Karimi, 2005)。

材料科学

在材料科学中,5-氯-N-(4,6-二氟苯并[d]噻唑-2-基)-2-硝基-N-(吡啶-3-基甲基)苯甲酰胺的化学骨架作为合成新型材料的前体。关于源自芳香二胺(包括吡啶和含氟部分)的可溶聚酰亚胺的研究突出了具有优异溶解性和热稳定性的材料的创建,这有利于先进的电子和光电子应用 (张树江等,2007)。

药理学

虽然明确排除了药物使用和副作用,但值得注意的是,“5-氯-N-(4,6-二氟苯并[d]噻唑-2-基)-2-硝基-N-(吡啶-3-基甲基)苯甲酰胺”中存在的结构基序存在于被研究其潜在治疗特性的化合物中。例如,喹唑啉酮衍生物的合成和细胞毒性研究揭示了探索此类化合物抗癌活性的过程,展示了这种化学结构在药物化学中的更广泛适用性 (M. Hour 等,2007)。

作用机制

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it’s possible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

Benzothiazole derivatives have been known to inhibit the growth of mycobacterium tuberculosis . The compound may interact with specific proteins or enzymes within the bacterium, disrupting its normal functions and leading to its death.

Result of Action

Given the potential anti-tubercular activity of benzothiazole derivatives , the compound may lead to the death of Mycobacterium tuberculosis cells, thereby alleviating the symptoms of tuberculosis.

未来方向

属性

IUPAC Name |

5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClF2N4O3S/c21-12-3-4-16(27(29)30)14(6-12)19(28)26(10-11-2-1-5-24-9-11)20-25-18-15(23)7-13(22)8-17(18)31-20/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRXWPQUVXGEAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClF2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

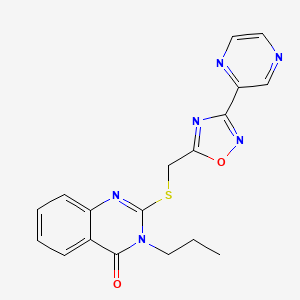

![Ethyl 2-(((3aR,4S,6R,6aS)-6-(((benzyloxy)carbonyl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B2915576.png)

![Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate](/img/structure/B2915581.png)

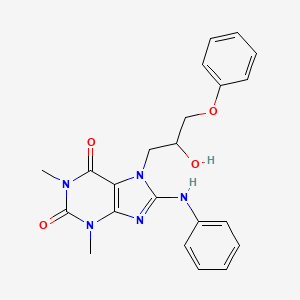

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2915584.png)

![3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2915590.png)

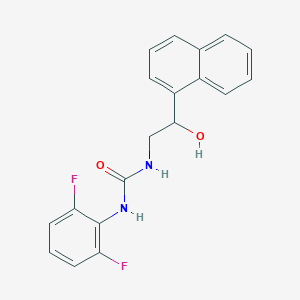

![N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2915592.png)